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CAS No.: 1384860-29-0

Cat. No.: S524211

Conteltinib is a multi-kinase inhibitor with primary activity against ALK, FAK, and Pyk2 [1] [2] [3]. The

table below summarizes its key inhibitory concentrations.

Table 1: Inhibitory Profile of Conteltinib

Target ICs0 (NM) Assay Type Context of Activity
ALK 16 nM [3] In vitro kinase Direct kinase inhibition [3]
assay
FAK 1.6 nM [1] In vitro kinase Direct kinase inhibition [1]
assay
Pyk2 Information Information Active, but specific ICso not fully detailed
missing missing in results [1] [3]
ALK (Crizotinib- Active [2] Preclinical Inhibits mutants including L1196M,
resistant mutants) studies G1202R, F1174L, G1269S, R1275Q [2]

Experimental Protocols for Efficacy Assessment

Here are detailed methodologies for key experiments used to characterize Conteltinib's activity.

Protocol 1: In Vitro Kinase Assay for ICso Determination
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This protocol measures the direct inhibition of ALK kinase activity by Conteltinib [1] [3].

e Objective: To determine the half-maximal inhibitory concentration (ICso) of Conteltinib against
purified ALK kinase.

e Materials:

Purified ALK kinase domain

Conteltinib (prepare serial dilutions in DMSO)

ATP, substrate peptide

[¢]

[¢]

[e]

o

ADP-Glo Kinase Assay kit or similar detection reagent
White, opaque 96-well or 384-well assay plates

(e]

e Procedure:

o Reaction Setup: In each well, combine ALK enzyme, substrate, and Conteltinib at varying
concentrations. Include a DMSO-only control for 0% inhibition and a no-enzyme control for
background.

o Initiate Reaction: Start the kinase reaction by adding ATP.

o Incubate: Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at room
temperature.

o Detect & Quantify: Stop the reaction and detect the amount of ADP produced using the ADP-
Glo reagent according to the manufacturer's instructions. Measure luminescence.

e Data Analysis:

o Subtract background luminescence from all values.

o Normalize data to the DMSO control (0% inhibition).

o Plot inhibitor concentration vs. percent inhibition and fit the data with a four-parameter logistic
model to calculate the 1Cso value.

Protocol 2: Cell Viability Assay (MTT or Similar)

This protocol assesses the anti-proliferative effect of Conteltinib on ALK-positive cancer cell lines [1].

e Objective: To measure the reduction in cell viability induced by Conteltinib treatment.
e Materials:
o ALK-positive NSCLC cell lines (e.g., NCI-H2228)
o Cell culture media and reagents
o Conteltinib (prepare serial dilutions in DMSO)
o 96-well cell culture plates
o MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a more modern
alternative like CCK-8
o Microplate spectrophotometer
e Procedure:
o Cell Seeding: Seed cells in 96-well plates at an optimized density (e.g., 3,000-5,000 cells/well)
and culture overnight.
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o Dosing: Treat cells with a concentration gradient of Conteltinib. Include a DMSO vehicle
control and a blank control (media only).
o Incubation: Incubate cells for 72 hours.
o Viability Measurement:
= For MTT: Add MTT solution to each well and incubate for 2-4 hours. Carefully remove the
media and dissolve the formed formazan crystals in DMSO. Measure the absorbance at
570 nm.
= For CCK-8: Add CCK-8 reagent directly to the media and incubate for 1-4 hours.
Measure the absorbance at 450 nm.
e Data Analysis:
o Calculate cell viability as a percentage of the vehicle control.
o Plot concentration vs. percent viability and calculate the half-maximal growth inhibitory
concentration (Glso).

ALK Signaling Pathway and Conteltinib Mechanism

Conteltinib exerts its effects by competitively inhibiting ATP binding in the ALK kinase domain. The

following diagram illustrates the ALK signaling pathway and the points of inhibition.

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://www.smolecule.com/products/s524211?utm_src=pdf-body
https://www.smolecule.com/products/s524211?utm_src=pdf-body
https://www.smolecule.com/products/s524211?utm_src=pdf-body
https://www.smolecule.com/products/s524211?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Extracellular Signal »
&Growth Factor, Fusion Proteing Conteltinib (CT-707)

|
| INHIBITS

v

( ALK Receptor j

Phosphorylation

ctivation

hosphorylation “\Phosphorylation

ranslocation

STAT (Nuclear)

[ Cell Differentiation ]

[ Cell Survival ]

ranslocation

ERK (Nuclear)

[ Cell Proliferation ]

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s524211?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Click to download full resolution via product page

Mechanism Insight: Aberrant activation of ALK, often through genetic rearrangements, drives oncogenesis
via key downstream pathways including PI3K/AKT/mTOR (cell survival), RAS/RAF/MEK/ERK (cell
proliferation), and JAK/STAT (cell differentiation) [2] [4]. Conteltinib acts as an ATP-competitive inhibitor,

binding to the kinase domain and blocking these pro-oncogenic signals [2].

Clinical Correlation and Dosing

The preclinical activity of Conteltinib has been translated into clinical studies.

¢ Clinical Efficacy: A first-in-human phase 1 study in patients with advanced ALK-positive NSCLC
demonstrated that Conteltinib was well-tolerated and showed promising anti-tumor activity [2].
o In ALK TKI-naive patients, the overall response rate (ORR) was 64.1% with a median
progression-free survival (PFS) of 15.9 months [2].
o In patients who had previously received crizotinib, the ORR was 33.3% with a median PFS
of 6.73 months, confirming its ability to overcome resistance [2].
e Recommended Phase 2 Dose: Based on the phase 1 trial, the recommended doses for further
clinical development are 600 mg once daily (QD) for ALK TKI-naive patients and 300 mg twice
daily (BID) for patients previously treated with crizotinib [2].

Key Considerations for Researchers

e Multi-Kinase Activity: While a potent ALK inhibitor, Conteltinib's additional activity against FAK and
Pyk2 may contribute to its overall efficacy, particularly in disrupting the tumor microenvironment, but
should be considered when interpreting results [1] [2].

¢ ICso Context: The provided ICso value (16 nM) is from a biochemical kinase assay. Cellular activity
(Glso) can be influenced by factors like cell permeability, efflux, and expression levels of the target,
and is typically a higher concentration. Always confirm activity in relevant cellular models.

¢ Clinical Relevance: The strong correlation between the low nM ICso, efficacy in preclinical cell line
and xenograft models, and positive outcomes in clinical trials validates ALK as a primary target and
underscores the compound's therapeutic potential [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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